3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Epigenetics Histone demethylase KDM2A

3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1273564-86-5, MF C₁₁H₁₂N₄O₂, MW 232.24) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine family. Unlike simple triazolopyridine cores, this compound incorporates a 3‑pyrrolidine substituent that introduces a secondary amine handle alongside the 6‑carboxylic acid functionality.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
Cat. No. B11810085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NN=C3N2C=C(C=C3)C(=O)O
InChIInChI=1S/C11H12N4O2/c16-11(17)8-1-2-9-13-14-10(15(9)6-8)7-3-4-12-5-7/h1-2,6-7,12H,3-5H2,(H,16,17)
InChIKeyNFJNYTLRGFKDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid – Procurement-Relevant Chemical Profile


3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1273564-86-5, MF C₁₁H₁₂N₄O₂, MW 232.24) [1] is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine family. Unlike simple triazolopyridine cores, this compound incorporates a 3‑pyrrolidine substituent that introduces a secondary amine handle alongside the 6‑carboxylic acid functionality. This dual‑functional architecture enables orthogonal derivatisation strategies – amide coupling at the acid and sulfonylation/alkylation at the pyrrolidine – that are not accessible with mono‑functional analogs. The scaffold appears in patent families targeting bromodomains [2] and in medicinal chemistry campaigns for kinase and demethylase inhibition [3], confirming its relevance as a privileged fragment for hit‑to‑lead exploration.

Why Generic Substitution of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Is Scientifically Unsound


In‑class [1,2,4]triazolo[4,3-a]pyridine analogs cannot be interchanged casually because the pyrrolidine substituent at position 3 profoundly alters both the conformational landscape and the hydrogen‑bond network accessible to a ligand. Crystallographic evidence from JmjC demethylase campaigns demonstrates that 3‑pyrrolidine and 3‑piperidine derivatives direct the pendant amide/carboxylate into distinct sub‑pockets of the histone substrate binding site [1]. Replacing the pyrrolidine with a smaller group (e.g., methyl) collapses this vector, while a larger or N‑substituted variant shifts selectivity away from KDM2A toward KDM5C or other demethylase subfamilies [1]. Similarly, in the PD‑1/PD‑L1 field, subtle changes at the triazolopyridine 3‑position abrogate or invert functional activity [2]. The free NH of the pyrrolidine also offers a unique protonation state (calculated pKa ~9‑10) that can be exploited for solubility enhancement or salt formation, a feature absent in N‑alkylated or aryl congeners. Consequently, selecting a generic triazolopyridine scaffold without this specific substitution pattern risks misleading structure‑activity extrapolation, delayed project timelines, and procurement of a building block that cannot deliver the intended biological vector.

Product-Specific Quantitative Differentiation: 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid vs. Closest Analogs


KDM2A Inhibition Potency: 3-Pyrrolidine vs. 3-Piperidine Triazolopyridines

In a systematic medicinal chemistry exploration of triazolopyridine-based JmjC demethylase inhibitors, 3‑substituted pyrrolidine derivatives (compounds 28g–j) exhibited increased potency for KDM2A and improved selectivity over other KDM subfamily members compared to earlier 4‑piperidine leads. The pyrrolidine series achieved pIC₅₀ values of 5.5–6.5 for KDM2A, while the corresponding 3‑piperidine analogs (e.g., 28n) reached pIC₅₀ = 6.9 but with a distinct selectivity signature that favoured KDM5C over KDM2A. This demonstrates that the five‑membered pyrrolidine ring directs the pharmacophore into a sub‑pocket that preferentially engages KDM2A, whereas the six‑membered piperidine ring accesses a different trajectory [1]. The target compound, bearing a free pyrrolidine and a 6‑carboxylic acid, represents the minimal scaffold for exploring this KDM2A‑selective vector.

Epigenetics Histone demethylase KDM2A

Solubility Enhancement Through Pyrrolidine NH: Calculated vs. Measured logD

The presence of a basic pyrrolidine nitrogen (calculated pKa ~9.5) in the target compound provides a pH‑dependent ionisation state that is absent in the common comparator 3‑methyl‑[1,2,4]triazolo[4,3‑a]pyridine‑6‑carboxylic acid (CAS 1031619‑88‑1). Computational prediction (ACD/Labs Percepta) estimates a logD₇.₄ of approximately –0.5 for the target compound versus +0.3 for the 3‑methyl analog, corresponding to a ~6‑fold improvement in aqueous solubility at physiological pH . This difference is mechanistically rooted in the protonation of the pyrrolidine NH₊, which offsets the lipophilicity of the triazolopyridine core. No direct head‑to‑head experimental solubility comparison has been reported for this exact pair; the values represent class‑consistent calculations that align with measured data for analogous pyrrolidine‑substituted heterocycles [1].

Physicochemical profiling Solubility Drug-likeness

Synthetic Tractability: Orthogonal Functionalisation at C6‑CO₂H vs. N1‑Pyrrolidine

The target compound allows sequential, protecting‑group‑free derivatisation that is not achievable with analogs lacking the free pyrrolidine NH. The carboxylic acid can be converted to an amide under standard HATU/DIPEA conditions without affecting the pyrrolidine, while the pyrrolidine nitrogen can be subsequently sulfonylated or acylated orthogonally [1]. In contrast, 3‑(pyridin‑3‑yl)‑[1,2,4]triazolo[4,3‑a]pyridine‑6‑carboxylic acid (CAS 1082166‑27‑5) offers only the acid as a functional handle, limiting library diversity to a single point of variation. Mitsunobu‑based routes to similar pyrrolidine‑triazolopyridine intermediates have been disclosed with yields of 40‑55% , establishing a benchmark synthetic accessibility that makes the building block viable for both singleton and library production.

Parallel synthesis Combinatorial chemistry Amide coupling

Kinase Selectivity Window: Triazolopyridine Scaffold Privileged for c‑Met over 59 Off‑Target Kinases

Although the exact target compound has not been profiled in a kinome‑wide panel, a structurally proximal [1,2,4]triazolo[4,3‑a]pyridine derivative (compound 4d) demonstrated exclusive inhibition of c‑Met with no effect on 59 other kinases when tested at 1 μM [1]. This near‑absolute selectivity is a hallmark of the triazolopyridine chemotype when appropriately substituted. The pyrrolidine‑3‑yl group of the target compound occupies the same vector that, in 4d, directs the substituent into the c‑Met selectivity pocket. By contrast, pan‑kinase scaffolds such as 3‑(4‑fluorophenyl)‑triazolopyridine‑6‑carboxylic acid (CAS 1334487‑94‑3) exhibit broader kinase inhibition profiles that complicate target deconvolution [2]. The data support the premise that the 3‑pyrrolidine substitution pattern is more likely to deliver a kinome‑selective phenotype than aryl‑based analogs.

Kinase selectivity c‑Met Cancer therapeutics

Purity and Supply Consistency: NLT 98% HPLC with ISO‑Certified Batch Release

The target compound is commercially supplied under ISO‑certified quality systems with a specification of NLT 98% by HPLC . This contrasts with the unsubstituted core [1,2,4]triazolo[4,3‑a]pyridine‑6‑carboxylic acid (CAS 933708‑92‑0), which is frequently offered at 95‑97% purity and carries a GHS H302/H315 hazard classification indicative of residual impurities or reactive intermediates [1]. In medicinal chemistry, building‑block purity below 98% is a recognised source of false‑positive SAR and irreproducible biological results. The higher purity of the pyrrolidine‑substituted building block reduces the burden of post‑purchase purification and increases confidence in Lot‑to‑Lot consistency, a critical factor when transitioning from hit validation to lead optimisation.

Quality control Procurement Reproducibility

Best‑Fit Application Scenarios for 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid


KDM2A‑Selective Chemical Probe Development

The 3‑pyrrolidine vector is essential for achieving KDM2A selectivity over KDM5C [1]. The free acid enables direct amide coupling to explore the substrate‑binding pocket, while the pyrrolidine NH can be functionalised to fine‑tune cellular permeability. This scaffold is the starting point for any group aiming to generate a KDM2A chemical probe with a selectivity window exceeding 50‑fold over other JmjC demethylases.

Focused Kinase Library Enumeration via Orthogonal Derivatisation

The two orthogonal handles – 6‑COOH and pyrrolidine NH – permit rapid generation of a 100‑500 compound library in a single round of parallel synthesis [REFS-4, REFS-5]. This is particularly valuable for c‑Met and Pim kinase programs where the triazolopyridine core has demonstrated intrinsic kinome selectivity [5], reducing the risk of pan‑kinase promiscuity that plagues aryl‑substituted analogs.

Fragment‑Based Screening Libraries Requiring High Aqueous Solubility

With a predicted logD₇.₄ ≈ –0.5, the compound meets the Rule‑of‑Three fragment criteria far better than neutral 3‑alkyl or 3‑aryl triazolopyridine analogs (logD₇.₄ > 0) [REFS-2, REFS-3]. Facilities running fragment screens at 200–500 μM compound concentration can use this building block directly without DMSO‑stock precipitation issues, ensuring interpretable STD‑NMR or SPR data.

Bromodomain Inhibitor Lead Optimisation

The triazolopyridine chemotype is claimed in bromodomain‑inhibitor patents [2]. The pyrrolidine‑3‑yl substitution provides an exit vector that can be elaborated to engage the acetyl‑lysine binding pocket. Procurement of this specific building block accelerates SAR exploration by removing the need for a de novo pyrrolidine‑installation step, which typically requires 3‑4 synthetic transformations.

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